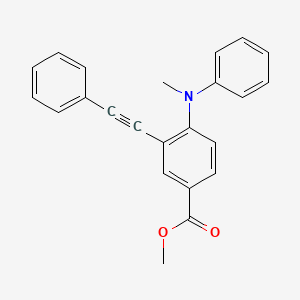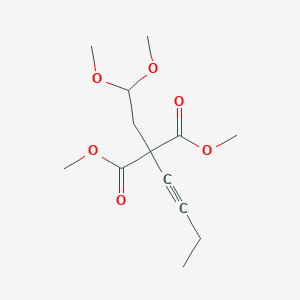
Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate is an organic compound with a complex structure that includes both alkyne and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate typically involves the reaction of dimethyl malonate with propargyl bromide in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the propargyl group is introduced to the malonate ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Sodium hydride or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Produces diketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted esters or other derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: May be used in the development of pharmaceuticals, particularly those requiring ester functionalities.
Industry: Used in the production of polymers and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action for Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate depends on the specific reaction it undergoes. Generally, the compound acts as a nucleophile or electrophile in various organic reactions. The alkyne group can participate in cycloaddition reactions, while the ester groups can undergo hydrolysis or transesterification.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacks the alkyne group.
Propargyl bromide: Contains the alkyne group but lacks the ester functionalities.
Dimethyl propargylmalonate: Similar structure but with different substituents on the alkyne group.
Uniqueness
Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate is unique due to its combination of alkyne and ester groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic organic chemistry.
Propriétés
Numéro CAS |
828913-50-4 |
|---|---|
Formule moléculaire |
C13H20O6 |
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
dimethyl 2-but-1-ynyl-2-(2,2-dimethoxyethyl)propanedioate |
InChI |
InChI=1S/C13H20O6/c1-6-7-8-13(11(14)18-4,12(15)19-5)9-10(16-2)17-3/h10H,6,9H2,1-5H3 |
Clé InChI |
QRQMREPXTHJDPD-UHFFFAOYSA-N |
SMILES canonique |
CCC#CC(CC(OC)OC)(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


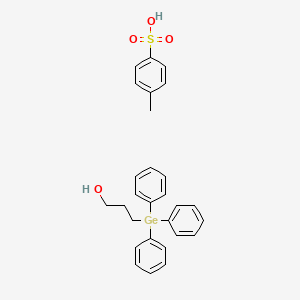
![4-[Methyl(propan-2-yl)amino]benzonitrile](/img/structure/B12543146.png)

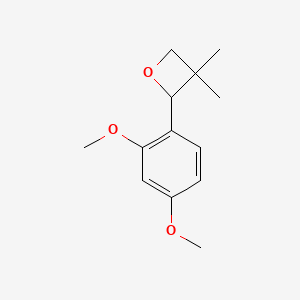
![1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one](/img/structure/B12543173.png)
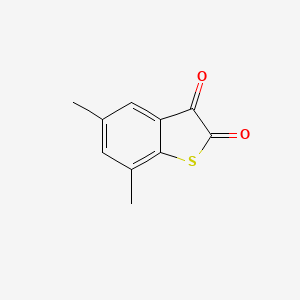
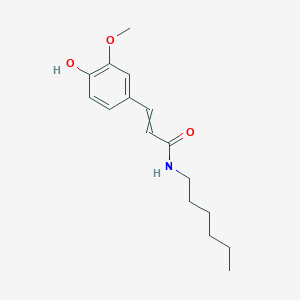
![4-Benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12543190.png)
![1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride](/img/structure/B12543205.png)

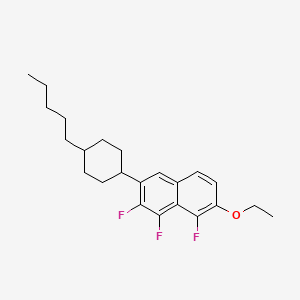
![1,1'-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene]](/img/structure/B12543211.png)
![2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)-](/img/structure/B12543218.png)
